Dihydroergotamine tartrate

Overview

Description

Dihydroergotamine tartrate is an ergot alkaloid derivative used primarily in the treatment of migraines and cluster headaches. It is a 9,10-alpha-dihydro derivative of ergotamine, which is a naturally occurring compound found in the ergot fungus, Claviceps purpurea. This compound is known for its vasoconstrictive properties, which help alleviate migraine symptoms by constricting blood vessels in the brain .

Mechanism of Action

Target of Action

Dihydroergotamine tartrate (DHE) is a semi-synthetic derivative of ergotamine . It primarily targets serotonin receptors, specifically 5-HT1Dα and 5-HT1Dβ . These receptors play a crucial role in the regulation of mood, appetite, and sleep. DHE also shows high affinity for 5-HT1A , 5-HT2A , and 5-HT2C receptors .

Mode of Action

DHE acts as a partial agonist and/or antagonist at tryptaminergic, dopaminergic, and alpha-adrenergic receptors depending on their site . It causes constriction of peripheral and cranial blood vessels and produces depression of central vasomotor centers . This interaction with its targets leads to a decrease in the amplitude of pulsation in cranial arteries and a reduction in hyperperfusion of the basilar artery territory .

Biochemical Pathways

DHE’s action affects several biochemical pathways. It induces apoptosis and mitophagy, processes that regulate cell death and survival . It also disturbs ATP production, leading to adenosine triphosphate depletion . This disturbance in energy production can trigger cellular stress responses and influence cell survival.

Pharmacokinetics

DHE is erratically absorbed through the gut, with absorption ranging from 10 to 60% and extremely poor oral bioavailability . Therefore, it is typically administered via non-oral routes. Intravenous administration of DHE is particularly effective for treating acute migraines . Recent improvements have been made in the design of intranasal delivery devices, allowing for greater delivery of DHE solution to the vasculature-rich upper nasal cavity .

Result of Action

The molecular and cellular effects of DHE’s action include decreased membrane permeability, increased reactive oxygen species (ROS) generation, and induction of apoptosis . These changes can lead to cell death, particularly in cancer cells . DHE also activates mitophagy for damaged mitochondria .

Action Environment

The efficacy and stability of DHE can be influenced by various environmental factors. For instance, the design of delivery devices can significantly impact the bioavailability of DHE . Additionally, individual patient characteristics, such as metabolic rate and overall health status, can also affect the drug’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Dihydroergotamine tartrate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It acts as an agonist at vascular serotonin receptors and a partial agonist at alpha-adrenergic and dopamine D2 receptors . These interactions lead to vasoconstriction, which is beneficial in alleviating migraine symptoms. Additionally, this compound interacts with adrenergic and 5-HT receptors, influencing various physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to the inhibition of excessive neurotransmitter release, thereby reducing migraine symptoms. Furthermore, this compound affects vascular smooth muscle cells, causing vasoconstriction and reducing blood flow to certain areas, which helps in migraine relief .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and vasoconstriction . Additionally, this compound acts as a partial agonist at alpha-adrenergic receptors, contributing to its vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. This compound is metabolized in the liver to form several metabolites, including 8’-β-hydroxy dihydroergotamine, which is an active metabolite with similar potency for adrenergic and 5-HT receptors . Long-term studies have shown that this compound maintains its efficacy in reducing migraine symptoms over extended periods, although its stability can be affected by various factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces migraine symptoms without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including severe vasoconstriction and potential cardiovascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 8’-β-hydroxy dihydroergotamine, dihydrolysergic acid, and dihydrolysergic amide . These metabolites are further processed and excreted from the body. The interaction of this compound with enzymes such as cytochrome P450 plays a crucial role in its metabolism and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for vascular tissues. It is transported across cell membranes via specific transporters, allowing it to reach its target receptors and exert its therapeutic effects . The localization and accumulation of this compound in specific tissues are essential for its efficacy in treating migraines.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and interacts with intracellular receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The precise localization of this compound within cells ensures its effective interaction with target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroergotamine tartrate is synthesized from ergotamine through a hydrogenation process. The hydrogenation of ergotamine is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure. The reaction results in the reduction of the double bond in the ergotamine molecule, producing dihydroergotamine .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation of ergotamine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting dihydroergotamine is then reacted with tartaric acid to form the tartrate salt, which is more stable and suitable for pharmaceutical formulations .

Types of Reactions:

Oxidation: Dihydroergotamine can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.

Reduction: The primary synthetic route involves the reduction of ergotamine to dihydroergotamine.

Substitution: Dihydroergotamine can participate in substitution reactions, particularly at the nitrogen atoms in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of dihydroergotamine.

Reduction: Dihydroergotamine from ergotamine.

Substitution: Alkylated derivatives of dihydroergotamine

Scientific Research Applications

Dihydroergotamine tartrate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.

Biology: Research on this compound includes its effects on cellular processes and receptor interactions.

Medicine: It is extensively studied for its therapeutic effects in treating migraines and cluster headaches.

Industry: this compound is used in the pharmaceutical industry for the development of migraine medications.

Comparison with Similar Compounds

Ergotamine: Another ergot alkaloid used for migraine treatment, but with a different side effect profile and receptor affinity.

Sumatriptan: A triptan class drug used for migraines, which has a more selective action on serotonin receptors compared to dihydroergotamine.

Methysergide: An ergot derivative used for migraine prophylaxis, with different pharmacological properties.

Uniqueness of Dihydroergotamine Tartrate: this compound is unique due to its multi-modal mechanism of action, involving interactions with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. This broad receptor activity profile contributes to its effectiveness in treating migraines and cluster headaches, making it a valuable therapeutic agent .

Biological Activity

Dihydroergotamine tartrate (DHE) is a semi-synthetic derivative of ergotamine, primarily used in the treatment of migraines and cluster headaches. Its biological activity is characterized by its interaction with various neurotransmitter receptors, leading to multiple pharmacological effects. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of DHE, supported by data tables and case studies.

DHE exhibits a broad receptor binding profile, acting as an agonist at several serotonin (5-HT) receptor subtypes, including:

- 5-HT1B : Contributes to vasoconstriction of cranial blood vessels.

- 5-HT1D : Inhibits the release of pro-inflammatory neuropeptides.

- 5-HT1F : Modulates neuronal excitability and reduces pain transmission.

Additionally, DHE interacts with adrenergic, cholinergic, and dopaminergic receptors, enhancing its therapeutic effects in migraine management .

Pharmacokinetics

The pharmacokinetic properties of DHE vary significantly based on the route of administration:

| Route | Bioavailability | Tmax (min) | Half-life (h) | Protein Binding (%) |

|---|---|---|---|---|

| Intranasal | ~40% | 30-60 | 0.7-1 (initial), 10-13 (terminal) | 93 |

| Intravenous | 100% | 1-2 | - | - |

| Oral | ~1% | - | - | - |

DHE is primarily metabolized in the liver to active metabolites, notably 8'-β-hydroxy dihydroergotamine , which has similar receptor activity .

Clinical Efficacy

DHE has been extensively studied for its effectiveness in treating migraines. A summary of clinical trial findings is presented in the table below:

| Study Type | Drug/Dose | Relief (%) | Treatment Effect (%) | Freedom (%) |

|---|---|---|---|---|

| Levadex (oral inhalation) | 1.0 mg | 59 | 24 | 28 |

| Migranal (intranasal) | 2.0 mg | 61 | 38 | - |

| Sumatriptan | 100 mg | 59 | 30 | 29 |

| Rizatriptan | 10 mg | 88.1 | No placebo | 60.9 |

A notable study involving intravenous DHE demonstrated that patients receiving treatment reported significant pain relief compared to those receiving placebo or other medications . In a cohort study of patients with chronic migraines, DHE administered every eight hours resulted in headache freedom in nearly 89% of patients within two days .

Safety Profile

DHE is generally well-tolerated, with a safety profile that compares favorably to other antimigraine medications. The most common adverse effects include:

- Nausea (more prevalent with intravenous administration)

- Dizziness

- Fatigue

Serious adverse effects are rare but can include cardiovascular events if dosages exceed recommended levels. Unlike ergotamine tartrate, DHE is less likely to cause rebound headaches and has a lower incidence of emetic effects .

Case Studies

- Case Study on IV DHE Use : A randomized controlled trial evaluated the efficacy of IV DHE over five days for inpatient management of severe migraines. Results indicated significant improvements in headache intensity and disability scores compared to shorter treatments .

- Long-term Efficacy : A follow-up study involving patients treated with DHE for chronic migraines showed sustained benefits up to 16 months , with minimal recurrence rates after initial treatment .

Properties

CAS No. |

5989-77-5 |

|---|---|

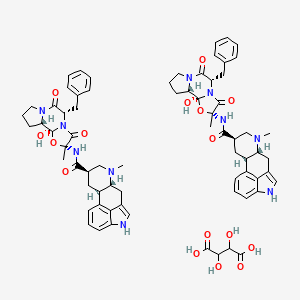

Molecular Formula |

C70H80N10O16 |

Molecular Weight |

1317.4 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1 |

InChI Key |

AYYQJUDESMECLY-QCMZQTNXSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.